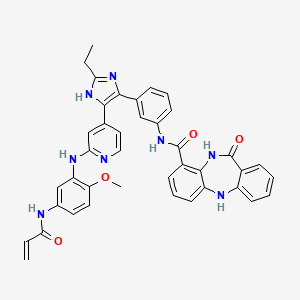
TLR7 agonist 15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TLR7 agonist 15 is a small molecule that activates Toll-like receptor 7 (TLR7), a protein involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages. Activation of TLR7 by agonists like this compound triggers a cascade of immune responses, including the production of cytokines and chemokines, which enhance the body’s ability to fight infections and cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 15 involves multiple steps, including the introduction of specific functional groups and the formation of heterocyclic structures. One common synthetic route involves the use of triazole tethered imidazoquinolines. The process typically includes:
- Alkylation of the imidazole moiety.
- Introduction of a 1,2,3-triazolyl moiety via triazolyl click chemistry.
- Characterization using spectroscopic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use .
化学反应分析
Types of Reactions: TLR7 agonist 15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of ketones or aldehydes, while reduction may yield alcohols .
科学研究应用
TLR7 agonist 15 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation of TLR7 and its downstream effects.
Biology: Investigated for its role in modulating immune responses and enhancing the body’s ability to fight infections.
Medicine: Explored as a potential therapeutic agent for treating viral infections and cancer. .
Industry: Used in the development of new adjuvants for vaccines and as a tool for studying immune modulation.
作用机制
TLR7 agonist 15 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. Upon binding, TLR7 undergoes a conformational change that triggers a signaling cascade involving the MyD88-dependent pathway. This leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines and type I interferons. These molecules play a crucial role in enhancing the immune response against pathogens and tumors .
相似化合物的比较
Imiquimod: A well-known TLR7 agonist used in the treatment of skin cancer and viral infections.
Resiquimod: Another TLR7 agonist with similar immunomodulatory properties.
Gardiquimod: A synthetic TLR7 agonist with potent immune-stimulatory effects
Uniqueness of TLR7 Agonist 15: this compound is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent immune response compared to other TLR7 agonists. Additionally, this compound has shown improved pharmacokinetic properties, making it a promising candidate for therapeutic applications .
属性
分子式 |
C26H31N5O |
|---|---|
分子量 |
429.6 g/mol |
IUPAC 名称 |
N-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]pentanamide |
InChI |
InChI=1S/C26H31N5O/c1-3-5-11-22-30-24-25(20-9-7-8-10-21(20)29-26(24)27)31(22)17-18-13-15-19(16-14-18)28-23(32)12-6-4-2/h7-10,13-16H,3-6,11-12,17H2,1-2H3,(H2,27,29)(H,28,32) |
InChI 键 |
PBANGMRUPOGIHO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)CCCC)C4=CC=CC=C4N=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



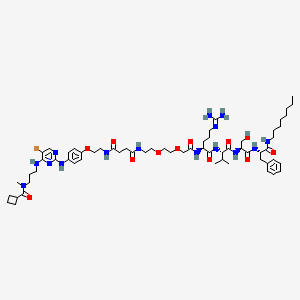

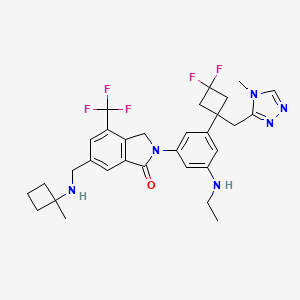


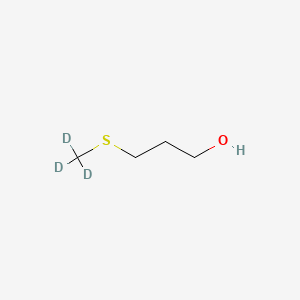
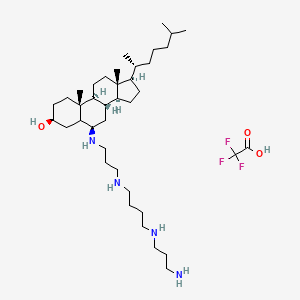
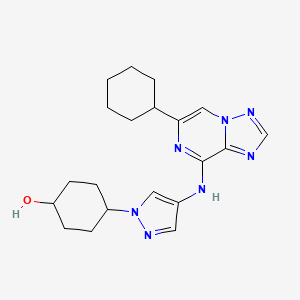
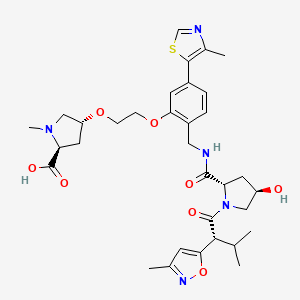
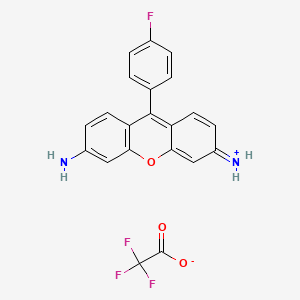
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)

